molecular formula C6H7N5S B054323 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 113967-74-1

2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B054323
CAS No.: 113967-74-1
M. Wt: 181.22 g/mol
InChI Key: FGMSPURIYNZJKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine hydrate and formic acid, followed by cyclization with triethyl orthoformate . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One-pot synthesis techniques using catalysts such as dicationic molten salts have been explored to improve yield and reduce reaction times . These methods are advantageous due to their simplicity, high efficiency, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMSPURIYNZJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379243
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113967-74-1
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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